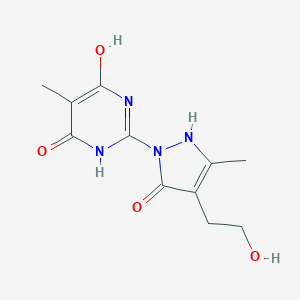![molecular formula C21H22FN3O2S2 B276182 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276182.png)
3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" and is a thieno[3,2-d]pyrimidine derivative.
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of kinase activity. Specifically, this compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to downstream signaling proteins. This, in turn, leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one have been extensively studied. In vitro studies have shown that this compound has potent inhibitory activity against a range of cancer cell lines, including lung, breast, and prostate cancer. In vivo studies have also demonstrated the efficacy of 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is its potent inhibitory activity against a range of kinases. This makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of this compound is its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the research on 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. These include:
1. Further investigation of the mechanism of action of this compound, including its interactions with downstream signaling proteins.
2. Development of more efficient synthesis methods for 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one.
3. Investigation of the potential toxicity of this compound in vivo.
4. Evaluation of the efficacy of this compound in combination with other anti-cancer agents.
5. Investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a promising compound with potential therapeutic applications in cancer treatment. Further research is needed to fully understand its mechanism of action, potential toxicity, and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-amino-4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-6(5H)-one with 2-(4-morpholinyl)ethylthiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product. The yield of the reaction is typically high, and the product can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have potent inhibitory activity against a range of kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play a critical role in the development and progression of cancer, making 3-cyclopropyl-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one a promising candidate for the treatment of various types of cancer.
Propriétés
Formule moléculaire |
C21H22FN3O2S2 |
|---|---|
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
3-cyclopropyl-6-(4-fluorophenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22FN3O2S2/c22-15-3-1-14(2-4-15)18-13-17-19(29-18)20(26)25(16-5-6-16)21(23-17)28-12-9-24-7-10-27-11-8-24/h1-4,13,16H,5-12H2 |
Clé InChI |
DURMYCOPRRRPFI-UHFFFAOYSA-N |
SMILES |
C1CC1N2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)F)N=C2SCCN5CCOCC5 |
SMILES canonique |
C1CC1N2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)F)N=C2SCCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Thienyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B276100.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B276101.png)
![2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide](/img/structure/B276103.png)
![2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276104.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276105.png)

![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)
